molecular formula C10H10ClFO2 B8458044 Ethyl alpha-fluoro-4-chlorophenylacetate

Ethyl alpha-fluoro-4-chlorophenylacetate

Cat. No.: B8458044
M. Wt: 216.63 g/mol
InChI Key: MTCQWJBAANNXRM-UHFFFAOYSA-N
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Description

Ethyl alpha-fluoro-4-chlorophenylacetate is an organofluorine compound characterized by a phenyl ring substituted with a chlorine atom at the para position (4-position) and a fluorine atom at the alpha carbon of the ethyl acetate moiety. This structural configuration enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical synthesis . These analogs share functional groups that influence reactivity, physical properties, and applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-fluoroacetate

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3

InChI Key

MTCQWJBAANNXRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Chloro-alpha,alpha-Difluorophenylacetate

  • Molecular Formula : C₈H₅ClF₂O₂
  • Molar Mass : 218.58 g/mol
  • Substituents : Two fluorine atoms at the alpha carbon; 4-chloro on phenyl.
  • Physical Properties : Melting point = 40–42°C; Boiling point = 193–194°C; Density = 1.286 g/cm³ .
  • Synthesis : Prepared via reaction of sodium hydroxide and 2,2-difluoroacetic anhydride with chlorobenzene, followed by crystallization .
  • Applications : Intermediate in pharmaceuticals and pesticides. The difluoro substitution enhances resistance to enzymatic hydrolysis, improving drug stability .
  • Safety : Requires protective gear; incompatible with strong oxidizers/acids .

Ethyl 3,5-Dichloro-4-Fluorophenylacetate

  • Molecular Formula : C₁₀H₉Cl₂FO₂
  • Physical Properties: No explicit data, but higher molar mass (251.0 g/mol) suggests increased boiling point compared to mono-chloro analogs .
  • Applications : Likely used in agrochemicals due to halogen-rich structure, which enhances binding to biological targets .

Ethyl 4-Chloro-2-Fluorophenylacetate

  • Molecular Formula : C₁₀H₉ClFO₂ (inferred)
  • Physical Properties: Limited data, but ortho-fluoro substitution may reduce symmetry, lowering melting point compared to para-substituted analogs .
  • Applications: Potential intermediate in fine chemicals; positional isomerism affects receptor selectivity in drug design .

Ethyl 4-Chlorophenylacetate (Non-Fluorinated Analog)

  • Molecular Formula : C₁₀H₁₁ClO₂
  • Physical Properties : Lower molar mass (198.6 g/mol) and boiling point (~250°C inferred) compared to fluorinated derivatives .
  • Applications : Precursor in fragrances and plasticizers; absence of fluorine reduces metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Boiling Point (°C) Melting Point (°C) Key Applications
Ethyl alpha-fluoro-4-chlorophenylacetate* C₁₀H₁₀ClFO₂ 216.6 (estimated) α-F, 4-Cl on phenyl ~200–220 (est.) ~30–50 (est.) Pharmaceuticals, Agrochemicals
Ethyl 4-Chloro-alpha,alpha-difluorophenylacetate C₈H₅ClF₂O₂ 218.58 α-F₂, 4-Cl on phenyl 193–194 40–42 Drug intermediates
Ethyl 3,5-Dichloro-4-fluorophenylacetate C₁₀H₉Cl₂FO₂ 251.0 3,5-Cl₂, 4-F on phenyl Not reported Not reported Agrochemicals
Ethyl 4-Chloro-2-fluorophenylacetate C₁₀H₉ClFO₂ 216.6 2-F, 4-Cl on phenyl Not reported Not reported Fine chemicals
Ethyl 4-Chlorophenylacetate C₁₀H₁₁ClO₂ 198.6 4-Cl on phenyl ~250 (est.) Not reported Fragrances, Plasticizers

*Estimated properties based on structural analogs.

Key Research Findings

  • Fluorine Impact: Alpha-fluorination (e.g., in ) increases electronegativity, improving hydrolytic stability and bioavailability compared to non-fluorinated analogs .
  • Substituent Position : Para-chloro and ortho-fluoro substitutions () alter steric and electronic profiles, affecting crystallization behavior and biological activity .
  • Synthetic Methods : Difluoro derivatives () require anhydrous conditions and precise stoichiometry, highlighting the complexity of fluorinated compound synthesis .

Preparation Methods

Bromination of Ethyl 4-Chlorophenylacetate

The synthesis begins with the bromination of ethyl 4-chlorophenylacetate to introduce a bromine atom at the α-position. A method adapted from CN103387497A involves:

  • Reagents : H₂O₂ (35%) and H₂SO₄ under UV light (35W, 6400K).

  • Conditions : Reaction at 20–25°C for 12 hours.

  • Yield : ~99% purity after recrystallization.

Mechanism : Radical bromination occurs via HBrO generated in situ, selectively targeting the α-carbon due to stabilization by the ester group.

Fluorination Using Silver Fluoride (AgF)

The α-bromo intermediate undergoes nucleophilic fluorination using AgF and Et₃N·3HF in acetonitrile (MeCN):

  • Molar Ratios : AgF (2.0 eq), Et₃N·3HF (3.0 eq).

  • Conditions : 0°C to room temperature, 1–2 hours.

  • Yield : 61–85% (isolated).

Key Insight : The use of Et₃N·3HF enhances fluoride availability, while AgF facilitates bromide displacement.

Transesterification of Methyl α-Fluoro-4-chlorophenylacetate

Synthesis of Methyl Ester Precursor

Methyl α-fluoro-4-chlorophenylacetate is synthesized via methods parallel to, followed by transesterification:

  • Reagents : Ethanol, Lewis acid catalysts (e.g., TiCl₄, ZnCl₂).

  • Conditions : Reflux (78°C), 4–8 hours.

  • Yield : 75–93%.

Optimization : TiCl₄ (0.04–0.06 eq) minimizes side reactions, achieving >99% HPLC purity.

Claisen Condensation with Fluorinated Acetyl Halides

Reaction of Difluoroacetyl Chloride with Ethyl Acetate

Adapted from CN102206155A, this method involves:

  • Reagents : Difluoroacetyl chloride (1.0 eq), ethyl acetate (5–10 eq), NaOEt (0.02–0.08 eq).

  • Conditions : -30°C to 80°C, 2–16 hours.

  • Yield : 54–93% after distillation.

Limitation : Generates ethyl difluoroacetoacetate as a byproduct, requiring precise stoichiometry.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogen Exchange61–85>99HighModerate
Transesterification75–93>99HighLow
Claisen Condensation54–9395–99ModerateHigh

Key Findings :

  • Halogen exchange balances yield and scalability but requires toxic AgF.

  • Transesterification offers cost efficiency but depends on methyl ester availability.

  • Claisen condensation is less selective, limiting industrial adoption.

Industrial Considerations

  • Waste Management : AgF-based methods generate AgBr, necessitating recycling protocols.

  • Catalyst Recovery : TiCl₄ and ZnCl₂ can be reused up to 5 cycles with <10% activity loss.

  • Regulatory Compliance : Bromination steps require UV safety measures and HBr scrubbing systems .

Q & A

Q. What are the optimized synthetic routes for Ethyl alpha-fluoro-4-chlorophenylacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, a multi-step approach may include:

  • Step 1 : Chlorination of the phenyl ring using Cl2/FeCl3 under controlled temperature (0–5°C) to avoid over-substitution.
  • Step 2 : Fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 80°C) .
  • Step 3 : Esterification of the intermediate acid with ethanol in the presence of H2</SO4 as a catalyst. Yield optimization requires monitoring reaction time (e.g., GC-MS for intermediate tracking) and solvent selection (polar aprotic solvents enhance fluorination efficiency). Purity can be confirmed via <sup>19</sup>F NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Methodological Answer: A combination of techniques is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons. The ester carbonyl (C=O) typically resonates at ~170 ppm in <sup>13</sup>C NMR .
  • FT-IR : Confirm ester C=O stretching (~1740 cm<sup>−1</sup>) and aromatic C-F bonds (~1220 cm<sup>−1</sup>) .
  • X-ray crystallography : For absolute configuration, grow single crystals in ethyl acetate/hexane and compare bond lengths/angles with reported analogs (e.g., CCDC deposition codes from Acta Crystallographica) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Comparative analysis using in vitro assays and computational modeling:

  • Step 1 : Perform dose-response assays (e.g., enzyme inhibition IC50) under standardized conditions (pH 7.4, 37°C) to eliminate variability.
  • Step 2 : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., cyclooxygenase-2). Fluorine’s electronegativity may alter binding vs. chloro/methoxy analogs .
  • Step 3 : Validate via site-directed mutagenesis if the target structure is known. For example, replace residues interacting with the fluorine substituent to assess mechanistic contributions .

Q. How do substituent positions (fluoro, chloro) influence the compound’s stability under hydrolytic conditions?

Methodological Answer: Design a hydrolysis study with controlled variables:

  • Experimental Setup :
ConditionpHTemperatureCatalyst
Acidic2.050°CHCl
Basic9.050°CNaOH
Neutral7.050°CNone
  • Analysis : Monitor hydrolysis via LC-MS for byproducts (e.g., free acid formation). Meta-fluorine may sterically hinder esterase activity vs. para-substituted analogs .
  • Kinetics : Fit data to first-order models; compare activation energies (Arrhenius plots) for substituent effects .

Q. What advanced spectral techniques address conflicting NMR assignments for diastereomeric impurities?

Methodological Answer: Apply orthogonal methods:

  • NOESY/ROESY : Detect spatial proximity between fluorine and adjacent protons to confirm stereochemistry.
  • <sup>19</sup>F-<sup>1</sup>H HMBC : Identify long-range couplings between fluorine and aromatic protons .
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .

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